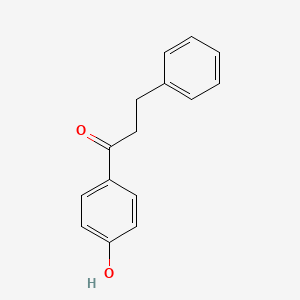

1-(4-Hydroxyphenyl)-3-phenylpropan-1-one

説明

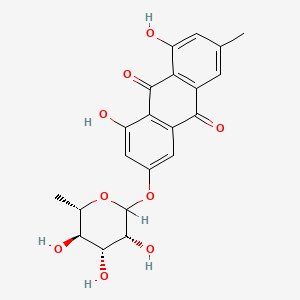

1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is a chemical compound with the linear formula C15H14O2 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one involves various methods. One study used density functional theory at B3LYP method with 6-311G** basis set . The compound has an s-cis conformation with electron conjugation between the central chain and the attached rings .Molecular Structure Analysis

The molecular structure of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one was optimized using density functional theory at B3LYP method with 6-311G** basis set . The oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .Chemical Reactions Analysis

The chemical reactivity of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is high, as revealed by the oxygen atoms and π-system acting as electron donor spots and active sites for an electrophilic attack . Quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity were yielded as descriptors for the molecule’s chemical behavior .科学的研究の応用

Chemical Reactivity and Antibacterial Activities : A study used density functional theory and molecular docking to explore the chemical reactivity of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one, identifying it as an electron donor with active sites for electrophilic attack. Its antibacterial potential against Staphylococcus aureus was highlighted, with the carbonyl group playing a significant role in this activity (Deghady et al., 2021).

Synthesis and Pharmaceutical Applications : Research into novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ols showed promising uterine relaxant activity, with potential applications in delaying labor in pregnant rats (Viswanathan & Chaudhari, 2006).

Synthesis Methods and Bioactive Compounds : Studies have also focused on the synthesis of derivatives of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one. For example, the reaction of 1‐(2‐hydroxyphenyl)‐3‐phenylpropane‐1‐ones with dimethylaminodimethoxymethane was studied, yielding 3‐benzylchromones, which are precursors to homoisoflavanones, potentially useful in various biological applications (Kirkiacharian & Gomis, 2005).

Fluorescent Probe Design : Flavonols, including derivatives of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one, have been utilized in the design of small-molecule fluorescent probes for sensing applications, including the detection of biological species and environmental hazards (Qin et al., 2021).

Potential in Natural Product Synthesis : A review highlighted the utility of 4‐hydroxyphenylpropanoids, a class to which 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one belongs, in natural product synthesis through olefin metathesis processes, showing their relevance in the synthesis of biologically active compounds (Bilel et al., 2020).

特性

IUPAC Name |

1-(4-hydroxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWYSWYRTKETRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)